(6-Bromo-2-methoxy-1-naphthyl)acetonitrile physical properties
(6-Bromo-2-methoxy-1-naphthyl)acetonitrile physical properties
This technical guide details the physical properties, synthesis logic, and characterization protocols for (6-Bromo-2-methoxy-1-naphthyl)acetonitrile (CAS: 92643-17-9).[1]
[1][2]
Executive Summary & Compound Identity
(6-Bromo-2-methoxy-1-naphthyl)acetonitrile is a specialized naphthalene derivative serving as a critical intermediate in the synthesis of polycyclic pharmaceutical agents.[1] Structurally, it consists of a naphthalene core substituted with a bromine atom at position 6, a methoxy group at position 2, and an acetonitrile moiety at position 1.[2]
This substitution pattern renders the compound highly valuable for structure-activity relationship (SAR) studies, particularly in the development of melatonin receptor ligands (analogs of Agomelatine) and non-steroidal anti-inflammatory drug (NSAID) derivatives related to Naproxen.
| Property | Data |
| CAS Number | 92643-17-9 |
| IUPAC Name | 2-(6-bromo-2-methoxynaphthalen-1-yl)acetonitrile |
| Molecular Formula | C₁₃H₁₀BrNO |
| Molecular Weight | 276.13 g/mol |
| SMILES | COC1=C(CC#N)C2=CC(Br)=CC=C2C=C1 |
| InChI Key | GZBQPAVETVFEEX-UHFFFAOYSA-N |
Physical & Chemical Properties
The following data aggregates experimental observations and computed physicochemical descriptors standard for this class of naphthalene nitriles.
Table 1: Physicochemical Constants
| Property | Value / Description | Condition / Note |
| Physical State | Solid (Crystalline Powder) | Standard Temperature & Pressure (STP) |
| Color | Off-white to pale beige | Dependent on purity/oxidation state |
| Melting Point | 128 – 132 °C (Estimated) | Based on structural congeners (e.g., 2-bromo-6-methoxynaphthalene MP: 106-109°C).[2] Nitrile group typically elevates MP due to dipole interactions.[1] |
| Boiling Point | ~420 °C | Predicted (760 mmHg) |
| Density | 1.48 ± 0.06 g/cm³ | Predicted |
| LogP (Octanol/Water) | 3.52 | Lipophilic; indicates poor water solubility |
| H-Bond Donors/Acceptors | 0 / 2 |
Solubility Profile
-
High Solubility: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM).
-
Moderate Solubility: Chloroform, Ethyl Acetate, warm Methanol.[1]
-
Insoluble: Water, aqueous buffers (pH 1-14).[1]
Critical Handling Note: Naphthalene acetonitriles can hydrolyze to the corresponding acetic acid derivatives under strong acidic/basic conditions.[1] Avoid prolonged exposure to moisture during storage.[1]
Synthesis & Production Logic
The synthesis of (6-Bromo-2-methoxy-1-naphthyl)acetonitrile typically proceeds via the functionalization of the commercially available precursor 2-bromo-6-methoxynaphthalene .[1] The C1 position is electronically activated by the ortho-methoxy group, making it the preferred site for electrophilic aromatic substitution.[1]
Reaction Pathway[1][2][7][8][9]
-
Precursor: 2-Bromo-6-methoxynaphthalene.[1]
-
Chloromethylation: Reaction with paraformaldehyde and HCl (Blanc reaction conditions) to install the chloromethyl group at C1.[1]
-
Cyanation: Nucleophilic substitution of the chloride with cyanide (NaCN or KCN) in a polar aprotic solvent (DMSO or Acetone/Water) to yield the target nitrile.[1]
Figure 1: Synthetic workflow for the production of (6-Bromo-2-methoxy-1-naphthyl)acetonitrile from standard precursors.
Characterization Protocols
To validate the identity and purity of the compound, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, CDCl₃):
-
δ 3.95 (s, 3H): Methoxy group (-OCH₃) at position 2.[1]
-
δ 4.05 (s, 2H): Methylene protons of the acetonitrile group (-CH₂CN).[1]
-
δ 7.20 – 8.00 (m, 5H): Aromatic protons.
Infrared Spectroscopy (FT-IR)[10]
-
2240–2250 cm⁻¹: Sharp, weak-to-medium band characteristic of the C≡N nitrile stretch .[1]
-
1250 cm⁻¹: Strong C-O stretching vibration (aryl ether).[1]
-
800–600 cm⁻¹: C-Br stretching and aromatic out-of-plane bending.[1]
Mass Spectrometry (MS)[10][11]
-
Ionization: ESI+ or EI.[1]
-
Molecular Ion: [M]+ peaks at 275 and 277 m/z with a 1:1 intensity ratio, confirming the presence of a single Bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Experimental Workflow: Purification & Analysis
For researchers isolating this compound from a reaction mixture, the following self-validating protocol ensures high purity (>98%).
Figure 2: Purification workflow to isolate analytical-grade material.
Protocol Steps:
-
Extraction: Dissolve crude solid in Dichloromethane (DCM). Wash twice with water to remove residual cyanide salts.[1]
-
Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallization: Dissolve the residue in minimal boiling Ethanol. Allow to cool slowly to room temperature, then refrigerate (4°C) to induce crystallization.
-
Validation: The crystals should be off-white needles. Verify melting point; a wide range (>2°C) indicates residual solvent or isomers.[1]
Safety & Hazards (GHS Classification)
Signal Word: WARNING
-
H302: Harmful if swallowed (Nitrile toxicity mechanism).[1]
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1] In case of contact with acid, this compound may liberate toxic HCN gas (though less likely than simple cyanide salts, the nitrile group is stable).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 712452, (6-Bromo-2-methoxy-1-naphthyl)acetonitrile. Retrieved January 29, 2026, from [Link]
-
Veeprho. 7-Methoxy-1-naphthylacetonitrile and related impurities. (Reference for structural analogs). Retrieved January 29, 2026, from [Link]
